![molecular formula C19H19NO3S B5690724 N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)

N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide involves multi-step chemical processes. One approach includes the Friedel-Crafts acylation, followed by various functional group transformations, such as sulfonation and methoxylation, to achieve the desired sulfonamide derivatives. These methods highlight the versatility and adaptability of synthetic strategies to obtain complex naphthalene sulfonamide compounds with specific functionalities (Jones et al., 1979).

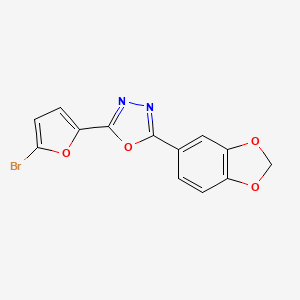

Molecular Structure Analysis

The molecular structure of compounds within this class, including N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide, showcases a planar naphthalene ring system with various substituents that influence the molecule's overall geometry and electronic distribution. Crystallography studies reveal that these molecules may exhibit different conformations based on the nature of the substituents and the intermolecular interactions within the crystal lattice. These structural insights are crucial for understanding the compound's reactivity and properties (Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives are reactive towards a variety of chemical transformations, including nucleophilic substitution, acylation, and coupling reactions. These reactions are facilitated by the electron-rich nature of the naphthalene core and the presence of activating groups, such as methoxy and sulfonamide functionalities. The chemical versatility of these compounds allows for the synthesis of a wide range of derivatives with potential applications in various domains (Kaur et al., 2012).

Physical Properties Analysis

The physical properties of N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide and its derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. These compounds typically exhibit good solubility in organic solvents, which is a desirable feature for their application in organic synthesis and materials science. Crystal structure analysis provides further insights into the packing and stability of these molecules in the solid state (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide derivatives are characterized by their reactivity towards various types of chemical reactions, including electrophilic and nucleophilic substitutions, as well as their potential to participate in complex formation and catalysis. These properties are pivotal for the exploration of these compounds in medicinal chemistry, catalysis, and materials science, offering a broad scope for the development of new technologies and therapeutic agents (Katritzky et al., 1993).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like cathepsin s .

Mode of Action

It’s suggested that it might interact with its targets in a dose-dependent manner, potentially affecting cell morphology and membrane integrity .

Biochemical Pathways

Related compounds have been shown to regulate energy homeostasis and o-glcnacylation, a post-translational modification that modulates glucose homeostasis .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, protein binding, and elimination profiles .

Result of Action

Related compounds have been shown to exert neuroprotective effects, potentially by regulating energy homeostasis and activating o-glcnacylation .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-23-18-9-6-15(7-10-18)12-13-20-24(21,22)19-11-8-16-4-2-3-5-17(16)14-19/h2-11,14,20H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDOIZVPUDDGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)

![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)

![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5690655.png)

![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5690699.png)

![4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]-5-methylpyrrolidin-2-one](/img/structure/B5690707.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)

![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)